4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate
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Overview
Description
4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate is an organic compound that belongs to the class of phenyl benzoates It is characterized by the presence of a chlorophenoxy group attached to an acetyl group, which is further connected to a phenyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate typically involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with phenyl benzoate in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents such as nitro or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or alkyl-substituted derivatives.
Scientific Research Applications
4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural hormones or signaling molecules, leading to the activation or inhibition of certain biological pathways. This compound may interact with enzymes, receptors, or other proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenoxy)acetyl]phenyl benzoate
- 4-[(2,4-Dichlorophenoxy)acetyl]phenyl benzoate
- 4-[(2-Chlorophenoxy)acetyl]phenyl acetate
Uniqueness
4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H15ClO4 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
[4-[2-(2-chlorophenoxy)acetyl]phenyl] benzoate |
InChI |
InChI=1S/C21H15ClO4/c22-18-8-4-5-9-20(18)25-14-19(23)15-10-12-17(13-11-15)26-21(24)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
ZTAQSIXCSSHYGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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